molecular formula C11H23ClN2O3 B11850548 tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride

tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride

Cat. No.: B11850548
M. Wt: 266.76 g/mol
InChI Key: XPEUNBWSGPAPNE-VTLYIQCISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions and can be used to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve the use of nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can yield an alcohol .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be used to study the effects of piperazine derivatives on biological systems. Its potential as a pharmacological agent makes it a subject of interest in drug discovery and development .

Medicine

Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases .

Industry

In industry, this compound can be used in the production of pharmaceuticals and other fine chemicals. Its versatility and reactivity make it a valuable intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate hydrochloride include other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-8-5-12-9(7-14)6-13(8)10(15)16-11(2,3)4;/h8-9,12,14H,5-7H2,1-4H3;1H/t8-,9-;/m1./s1

InChI Key

XPEUNBWSGPAPNE-VTLYIQCISA-N

Isomeric SMILES

C[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CO.Cl

Canonical SMILES

CC1CNC(CN1C(=O)OC(C)(C)C)CO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.